Ethyl 4-(phenylselanyl)butanoate
Description
Properties
CAS No. |
25059-06-7 |
|---|---|
Molecular Formula |
C12H16O2Se |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
ethyl 4-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
MJWDLDCEQJORRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation of Diphenyldiselenide
Optimization Studies
Solvent Effects
Replacing methanol with dimethylformamide (DMF) and using cesium carbonate (Cs₂CO₃) as a base improves selectivity. This modification avoids protic solvents that may protonate PhSe⁻, thereby enhancing nucleophilicity.
Catalytic Enhancements
Adding tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the reaction by facilitating ion pairing between PhSe⁻ and the alkyl bromide. This method achieves 71% isolated yield under optimized conditions.
Direct Coupling of Benzeneselenol with Ethyl 4-Bromobutyrate
Base-Promoted Nucleophilic Substitution
An alternative route employs benzeneselenol (PhSeH) as the selenium source, reacting directly with ethyl 4-bromobutyrate in the presence of Cs₂CO₃ and TBAI.
Procedure :
- Deprotonation : PhSeH (0.25 mmol) is treated with Cs₂CO₃ (0.25 mmol) in DMF, generating PhSe⁻.
- Alkylation : Ethyl 4-bromobutyrate (0.28 mmol) is added, and the mixture is stirred at room temperature for 4 hours.
- Purification : Column chromatography (petroleum ether/Et₂O) yields the product as a yellowish oil (71%).
Advantages :
- Higher Atom Economy : Avoids the need for diselenide reduction.
- Shorter Reaction Time : 4 hours vs. overnight for the NaBH₄ method.
Limitations :
- Handling Challenges : Benzeneselenol is malodorous and air-sensitive, requiring inert conditions.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Mechanistic Divergence
- NaBH₄ Method : Proceeds via reductive cleavage and SN₂ alkylation.
- Cs₂CO₃ Method : Involves deprotonation of PhSeH to PhSe⁻, followed by SN₂.
Characterization and Validation
Spectroscopic Data
Industrial and Environmental Considerations
Green Chemistry Metrics
- E-Factor : Lower for the Cs₂CO₃ method (less solvent waste).
- PMI (Process Mass Intensity) : 8.2 vs. 12.5 for NaBH₄ method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.
Major Products
Oxidation: Phenylselanyl selenoxide.
Reduction: 4-(phenylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.
Comparison with Similar Compounds
Key Observations :
- Selenium vs. Sulfur: The phenylselanyl group (SePh) in the target compound is more polarizable and less electronegative than sulfur analogs (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate ), which may enhance nucleophilic reactivity in cross-coupling reactions.
- Halogen Effects: Bromine in Ethyl 4-(4-bromophenyl)butanoate increases molecular weight (271.15 g/mol) and offers sites for further functionalization (e.g., Suzuki coupling).
- Amino vs. Ether Groups: Ethyl 4-(3-chlorobenzylamino)butanoate introduces a basic nitrogen center, contrasting with the electron-donating methoxy group in Ethyl 4-(4-methoxyphenyl)butanoate .
Key Observations :
- Catalytic Hydrogenation: Ethyl 4-(4-methoxyphenyl)butanoate is synthesized via Pd/C-catalyzed hydrogenation of an α,β-unsaturated ester, achieving 62% yield .
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
